![molecular formula C17H16N2O B2902334 4-(3,4-dimethylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 1092284-67-7](/img/structure/B2902334.png)
4-(3,4-dimethylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one
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Overview
Description
4-(3,4-dimethylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one, also known as DM-BDZ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery.
Scientific Research Applications
4-(3,4-dimethylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit a wide range of pharmacological activities, including anticonvulsant, anxiolytic, and sedative effects. This compound has also been investigated as a potential therapeutic agent for the treatment of various neurological disorders, such as epilepsy and anxiety disorders.
Mechanism of Action
Biochemical Pathways
The compound has been identified as a potential PPARα agonist . PPARα is a key regulator of fatty acid metabolism and ketogenesis. Its regulatory pathways involve activating fatty acid uptake, accelerating fatty acid oxidation, inhibiting gluconeogenesis, and suppressing inflammation and fibrosis .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
The compound and its derivatives were discovered to promote the expression of the PPARα downstream gene, carnitine palmitoyl transterase-1 α (cpt1α) . .
Action Environment
Factors such as pH, temperature, and the presence of other compounds can potentially affect the action of the compound .
Advantages and Limitations for Lab Experiments
4-(3,4-dimethylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity and yield. It also exhibits a wide range of pharmacological activities, making it a versatile tool for investigating the mechanisms of various neurological disorders. However, this compound also has limitations, including its potential for toxicity and the need for further optimization of its pharmacokinetic properties.
Future Directions
There are several future directions for research on 4-(3,4-dimethylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one. One area of interest is the development of this compound analogs with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various neurological disorders, such as epilepsy and anxiety disorders. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound and its effects on neurotransmitter systems in the brain.
Synthesis Methods
4-(3,4-dimethylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one can be synthesized through a multi-step process involving the reaction of 3,4-dimethylaniline with 2-nitrobenzaldehyde, followed by reduction and cyclization to form the final product. This synthesis method has been optimized to yield high purity and yield of this compound.
properties
IUPAC Name |
4-(3,4-dimethylphenyl)-1,3-dihydro-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-7-8-13(9-12(11)2)16-10-17(20)19-15-6-4-3-5-14(15)18-16/h3-9H,10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSILLOBOOFMDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3NC(=O)C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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